molecular formula C26H31N3O4S B2957866 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide CAS No. 878060-30-1

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2957866
CAS No.: 878060-30-1
M. Wt: 481.61
InChI Key: PNVGOICAHFGTOQ-UHFFFAOYSA-N
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Description

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide is a synthetic indole-derived acetamide featuring a sulfonyl linkage and a 4-methylbenzyl substituent. The compound’s structure includes:

  • An indole core substituted at the 1-position with a 2-oxoethyl group bearing an azepane ring (7-membered nitrogen-containing heterocycle).
  • A sulfonyl group at the 3-position of the indole, connected to an acetamide moiety.
  • A 4-methylbenzyl group as the N-substituent on the acetamide.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-20-10-12-21(13-11-20)16-27-25(30)19-34(32,33)24-17-29(23-9-5-4-8-22(23)24)18-26(31)28-14-6-2-3-7-15-28/h4-5,8-13,17H,2-3,6-7,14-16,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVGOICAHFGTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C31H36N4O5SC_{31}H_{36}N_{4}O_{5}S, with a molecular weight of approximately 576.71 g/mol. The structural components include an indole moiety, an azepane ring, and a sulfonamide group, which are believed to contribute to its biological effects.

PropertyValue
Molecular FormulaC31H36N4O5S
Molecular Weight576.71 g/mol
LogP4.4932
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The exact mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets in biological systems. The indole moiety may facilitate interactions with enzymes or receptors, while the azepane and sulfonamide groups could enhance binding affinity and selectivity.

Potential Targets:

  • Glycine Transporter 1 (GlyT1) : Some derivatives of indole sulfonamides have shown inhibitory activity against GlyT1, suggesting that this compound may modulate neurotransmitter uptake in the central nervous system .
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamide derivatives that have demonstrated urease inhibition .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related indole derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Compounds containing indole structures are often associated with antioxidant activities. The presence of the azepane and sulfonamide groups may enhance these properties, although specific data on this compound's antioxidant capacity remains limited.

Case Studies and Research Findings

  • Inhibition of GlyT1 : A study highlighted the design of new GlyT1 inhibitors based on phenyl sulfonamides, with modifications leading to enhanced potency. It was noted that replacing piperidine with azepane improved activity significantly . This suggests that the azepane structure may be crucial for biological efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into related compounds revealed that variations in the substituents on the aromatic rings and the presence of specific functional groups greatly influence biological activity. For instance, compounds with halogen substitutions showed improved solubility and bioavailability .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds within this class. Understanding these parameters is critical for assessing their therapeutic potential .

Comparison with Similar Compounds

Impact :

  • The azepane ring in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., ethyl or benzoyl groups) .
  • Sulfonyl vs.

Acetamide N-Substituent Variations

Compound Name Acetamide N-Substituent Molecular Weight Key Properties Reference
This compound 4-Methylbenzyl 467.58 g/mol Moderate hydrophobicity
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide 2-Methylphenyl 467.58 g/mol Increased steric hindrance
2-((1-(2-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl 469.94 g/mol Enhanced electron donation
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-trifluoromethylphenyl)sulfonyl)acetamide 4-Trifluoromethylphenyl ~525 g/mol High electronegativity

Impact :

  • 4-Methylbenzyl provides balanced hydrophobicity, whereas 4-trifluoromethylphenyl (in compound 31, ) increases electronegativity and metabolic resistance.
  • 4-Methoxyphenyl (in ) may improve solubility via hydrogen bonding but reduce CNS penetration due to polarity.

Key Observations :

  • Lower yields (e.g., 41–43% in ) are common in sulfonamide couplings due to steric hindrance.
  • Automated HPLC purification () ensures high purity for biological testing.

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